molecular formula C18H17ClN6O B2408236 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1705503-01-0

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2408236
CAS No.: 1705503-01-0
M. Wt: 368.83
InChI Key: ZAYXABMNWYZWQJ-UHFFFAOYSA-N
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Description

The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with piperazine and chlorophenylmethanone under specific reaction conditions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features suggest it could interact with proteins in a specific manner.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules with imidazole, pyridazine, piperazine, and chlorophenyl groups. Examples might include:

  • (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
  • (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone

Uniqueness

The uniqueness of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in binding affinity, reactivity, and overall stability.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(12-15)18(26)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-6-20-13-25/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYXABMNWYZWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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